molecular formula C8H14O2 B1600800 1-(2-Methoxyethoxy)-1-vinylcyclopropane CAS No. 278603-80-8

1-(2-Methoxyethoxy)-1-vinylcyclopropane

Cat. No. B1600800
M. Wt: 142.2 g/mol
InChI Key: YIUPAIQJWAOJKD-UHFFFAOYSA-N
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Description

“1-(2-Methoxyethoxy)-1-vinylcyclopropane” seems to be a complex organic compound. However, there’s no specific information available about this compound123.



Synthesis Analysis

There’s no specific synthesis analysis available for “1-(2-Methoxyethoxy)-1-vinylcyclopropane”. However, a related compound, “2-(2-Methoxyethoxy)ethoxy acetic acid” has been synthesized45.



Molecular Structure Analysis

The molecular structure of “1-(2-Methoxyethoxy)-1-vinylcyclopropane” is not available. However, a related compound, “1-Ethoxy-2-(2-methoxyethoxy)ethane” has a molecular formula of CHO with an average mass of 148.200 Da36.



Chemical Reactions Analysis

There’s no specific chemical reactions analysis available for “1-(2-Methoxyethoxy)-1-vinylcyclopropane”. However, a related compound, “1-(2-chloroethoxy)2-methoxyethane” has been studied1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methoxyethoxy)-1-vinylcyclopropane” are not available. However, a related compound, “2-(2-Methoxyethoxy)ethanol” has a flash point of 83 °C / 181.4 °F and an autoignition temperature of 215 °C / 419 °F8.


Scientific Research Applications

Application in Synthesis and Polymerization

  • Cycloaddition Reactions : The compound is used in [5 + 1 + 2 + 1] cycloaddition reactions catalyzed by [Rh(CO)2Cl]2 to produce complex molecules like 7-(Biphenyl-4-yl)-6-hydroxyindan-1-one, as demonstrated by McCoy et al. (2019) (McCoy, Robertson, & Ylijoki, 2019).

  • Polymerization : It's used in the synthesis and radical polymerization of bi- and trifunctional 2-vinylcyclopropanes, leading to the creation of transparent crosslinked polymers, as researched by Moszner, Zeuner, and Rheinberger (1997) (Moszner, Zeuner, & Rheinberger, 1997).

  • Electron Transfer Photochemistry : Herbertz and Roth (1998) explored its role in the electron-transfer photochemistry of vinylcyclopropane, generating ring-opened products through nucleophilic attack (Herbertz & Roth, 1998).

Application in Material Science

  • Synthesis of Hybrid Monomers : It is involved in the esterification processes for creating hybrid 2-vinylcyclopropanes, leading to cross-linked polymers with varying properties, as described by Moszner et al. (1999) (Moszner, Völkel, Fischer, & Rheinberger, 1999).

  • Advanced Cycloaddition Procedures : Wender et al. (2000) reported its efficiency in [5 + 2] cycloadditions, leading to the rapid production of cycloheptenones (Wender, Dyckman, Husfeld, & Scanio, 2000).

  • Formation of Vinylcyclopropanes in Complex Structures : It's instrumental in cyclization reactions to form vinylcyclopropanes in complex cyclic structures, as detailed by Miura et al. (2006) (Miura, Sasaki, Harumashi, & Murakami, 2006).

Safety And Hazards

The safety and hazards of “1-(2-Methoxyethoxy)-1-vinylcyclopropane” are not available. However, a related compound, “2-(2-Methoxyethoxy)ethanol” is classified as a combustible liquid and may damage the unborn child8.


Future Directions

The future directions of “1-(2-Methoxyethoxy)-1-vinylcyclopropane” are not available. However, fluorescent chemosensors, which could potentially include similar compounds, have been widely applied in many diverse fields such as biology, physiology, pharmacology, and environmental sciences910.


Please note that the information provided is based on related compounds and may not directly apply to “1-(2-Methoxyethoxy)-1-vinylcyclopropane”. For accurate information, further research is needed.


properties

IUPAC Name

1-ethenyl-1-(2-methoxyethoxy)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-8(4-5-8)10-7-6-9-2/h3H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUPAIQJWAOJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1(CC1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461849
Record name 1-(2-METHOXYETHOXY)-1-VINYLCYCLOPROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethoxy)-1-vinylcyclopropane

CAS RN

278603-80-8
Record name 1-(2-METHOXYETHOXY)-1-VINYLCYCLOPROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methoxyethoxy)-1-vinylcyclopropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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